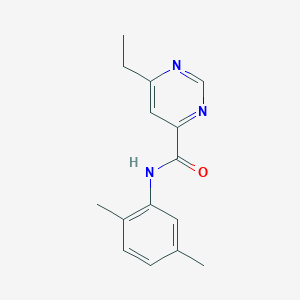![molecular formula C17H27N3O B2896372 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097859-55-5](/img/structure/B2896372.png)
2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a piperidine ring and a cyclopentapyridazinone ring. Piperidine is a common structural motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a cyclopentapyridazinone ring, which is a fused ring system with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and cyclopentapyridazinone rings. Piperidine rings can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific stereochemistry could all influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
- A study explored the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines through reactions involving secondary amines, indicating the utility of related heterocyclic systems in medicinal chemistry and drug development (Peet, 1984).
- Research on nitrogen-containing compounds, including pyridine bases and pyrazines, highlights their significant role as structural components in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).
Pharmacological Activities
- Piperazine-2,6-dione derivatives and their anticancer evaluation demonstrate the relevance of cyclic compounds in therapeutic applications, showcasing the potential of these compounds against various cancer types (Kumar et al., 2013).
- The structural and electronic properties of anticonvulsant drugs containing tertiary-amino-6-aryl-pyridazines have been elucidated, providing insights into the interaction mechanisms and design principles for anticonvulsant medications (Georges et al., 1989).
Synthesis of Related Compounds
- Synthesis approaches for zwitterionic pyridazine derivatives explore innovative pathways for creating compounds with potential utility in various chemical and biological contexts (Yamazaki et al., 1971).
- A novel methodology for synthesizing 3-(pyrrolidin-1-yl)piperidine highlights the importance of conformationally rigid diamines in medicinal chemistry, suggesting a streamlined process for producing large quantities of this compound (Smaliy et al., 2011).
Mechanism of Action
Future Directions
The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives. This could include testing in various biological models, optimization of the compound for increased activity or reduced side effects, and potentially clinical trials if the compound shows promise as a therapeutic agent .
properties
IUPAC Name |
2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)11-19-8-6-14(7-9-19)12-20-17(21)10-15-4-3-5-16(15)18-20/h10,13-14H,3-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIRUXTEOEYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=C3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

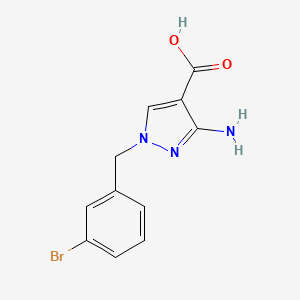


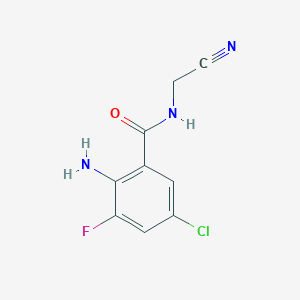
![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)
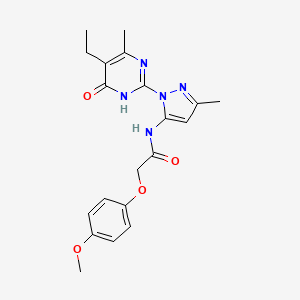

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

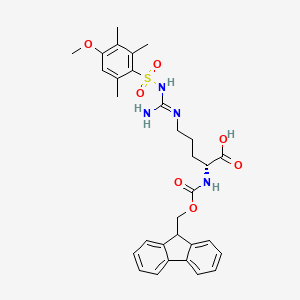
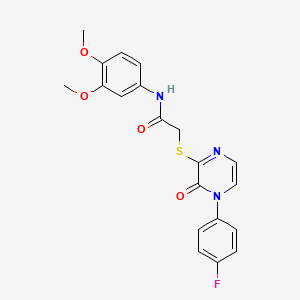
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)
